molecular formula C41H32O11 B14157977 1,2,3,5,6-Penta-o-benzoylhexofuranose CAS No. 40031-15-0

1,2,3,5,6-Penta-o-benzoylhexofuranose

Cat. No.: B14157977
CAS No.: 40031-15-0
M. Wt: 700.7 g/mol
InChI Key: IAWBDGWDEQIAPH-UHFFFAOYSA-N
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Description

1,2,3,5,6-Penta-o-benzoylhexofuranose is a chemical compound that belongs to the class of benzoylated sugars. It is a derivative of hexofuranose, where five hydroxyl groups are replaced by benzoyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5,6-Penta-o-benzoylhexofuranose can be synthesized through a one-step benzoylation process. The reaction involves the treatment of hexofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale benzoylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6-Penta-o-benzoylhexofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoylated hexofuranose derivatives.

    Reduction: Reduction reactions can lead to the removal of benzoyl groups, reverting the compound to its original hexofuranose form.

    Substitution: Benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various benzoylated derivatives and deprotected hexofuranose compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,5,6-Penta-o-benzoylhexofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5,6-Penta-o-benzoylhexofuranose involves its interaction with various molecular targets. The benzoyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6-Penta-o-acetyl-α-D-mannopyranose: Another benzoylated sugar with similar properties but different structural configuration.

    1,2,3,5-Tetra-o-benzoyl-α,β-d-arabinofuranose: A related compound with four benzoyl groups instead of five.

Uniqueness

1,2,3,5,6-Penta-o-benzoylhexofuranose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in synthetic applications where precise control over reactivity and stability is required .

Properties

IUPAC Name

[2-benzoyloxy-2-(3,4,5-tribenzoyloxyoxolan-2-yl)ethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBDGWDEQIAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284660
Record name 1,2,3,5,6-penta-o-benzoylhexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40031-16-1, 40031-15-0
Record name NSC231871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC38175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5,6-penta-o-benzoylhexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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